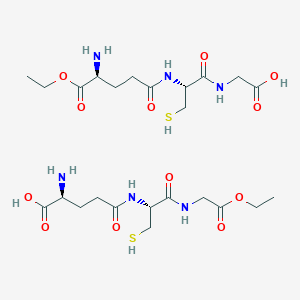
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone is a complex organic compound featuring a cyclopentene ring substituted with ethyl, methyl, and pyrrolidinylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone can be achieved through a multi-step process involving the formation of the cyclopentene ring followed by the introduction of the substituents. One common method involves the use of cyclopentadiene as a starting material, which undergoes a Diels-Alder reaction with an appropriate dienophile to form the cyclopentene ring. Subsequent functionalization steps introduce the ethyl, methyl, and pyrrolidinylmethyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: Nucleophilic substitution reactions can replace the pyrrolidinylmethyl group with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids
Reduction: Formation of alcohols, alkanes
Substitution: Formation of various substituted cyclopentene derivatives
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Cyclopentene derivatives: Compounds with similar cyclopentene structures, such as cyclopent-2-enone and its substituted analogs.
Uniqueness
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone is unique due to the combination of its substituents and the specific arrangement of functional groups
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
2-ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C13H21NO/c1-3-12-10(2)8-11(13(12)15)9-14-6-4-5-7-14/h11H,3-9H2,1-2H3 |
InChI-Schlüssel |
BVHIEPPUQBEHDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(CC(C1=O)CN2CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


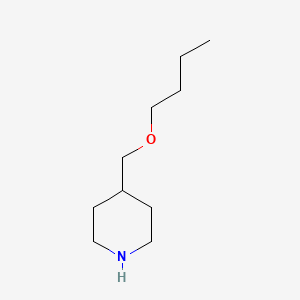
![2'-Chlorospiro[adamantane-2,9'-fluorene]](/img/structure/B12853442.png)
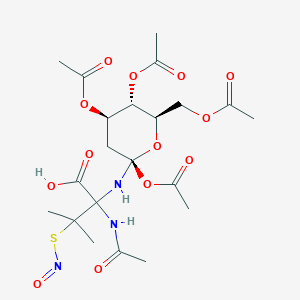
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)
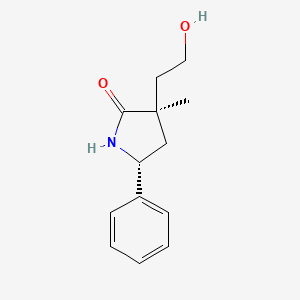
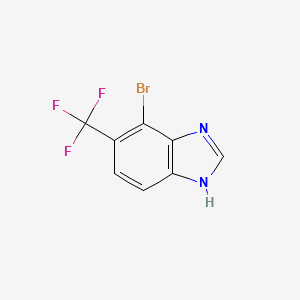
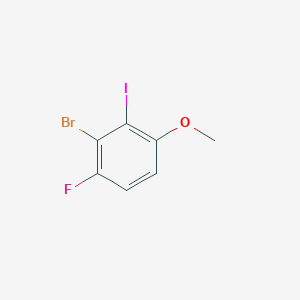

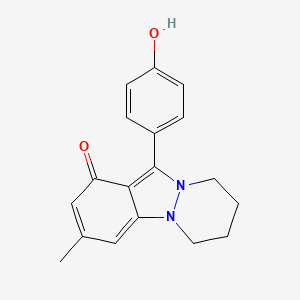
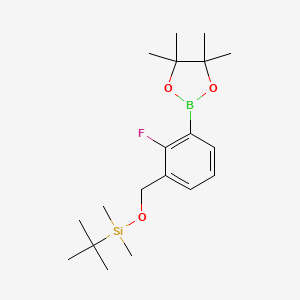

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)

